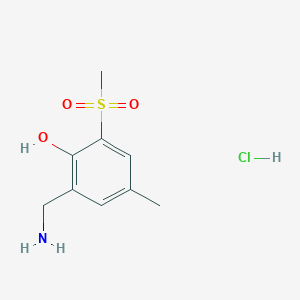
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a methyl group, and a methylsulfonyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride typically involves multiple steps. One common method is the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine source. This reaction often requires a catalyst, such as palladium or platinum, and hydrogen gas under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as crystallization or chromatography, to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the sulfonyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but lacks the sulfonyl group.
4-(Aminomethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
2-(Aminomethyl)oxazoline: Contains an oxazoline ring instead of a phenol ring.
Uniqueness
2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride is unique due to the presence of both the aminomethyl and methylsulfonyl groups on the phenol ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
88041-33-2 |
|---|---|
Fórmula molecular |
C9H14ClNO3S |
Peso molecular |
251.73 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-6-3-7(5-10)9(11)8(4-6)14(2,12)13;/h3-4,11H,5,10H2,1-2H3;1H |
Clave InChI |
GWHHHBARZUEVOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)S(=O)(=O)C)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


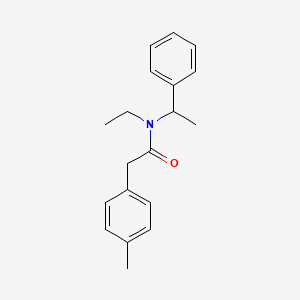
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
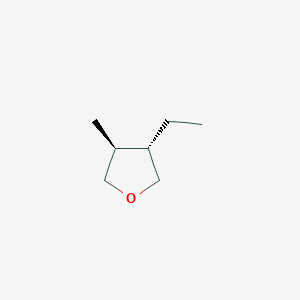
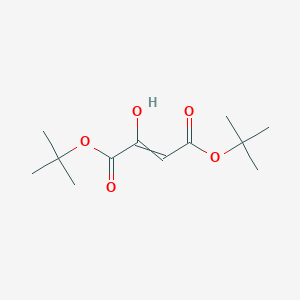
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
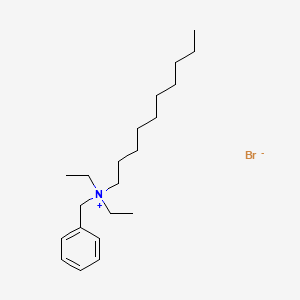

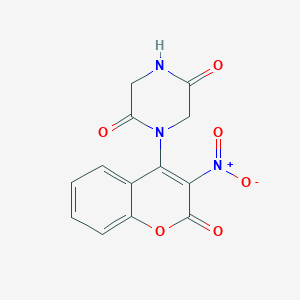



![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
